

Application Note and Protocol: HPLC Determination of Drospirenone 6-ene

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Compound of Interest

Compound Name: *Drospirenone 6-ene*

Cat. No.: *B195100*

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Introduction

Drospirenone is a synthetic progestin commonly used in oral contraceptives.[1][2] During its synthesis and storage, process-related impurities and degradation products can form, which must be monitored to ensure the safety and efficacy of the final drug product.[3] One such potential impurity is **Drospirenone 6-ene**. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination and quantification of **Drospirenone 6-ene** in the presence of Drospirenone. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Drospirenone.

Principle

The method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate Drospirenone from its related substance, **Drospirenone 6-ene**. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The concentration of **Drospirenone 6-ene** is determined by comparing its peak area to that of a reference standard of known concentration.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.

Parameter	Specification
HPLC System	Agilent 1120 LC system or equivalent with PDA detector and EZ chrome elite software
Column	Waters C18, 250 mm x 4.6 mm, 5 µm particle size[4]
Mobile Phase	Acetonitrile:Water (60:40, v/v)[5]
Flow Rate	1.0 mL/min[5]
Injection Volume	10 µL
Column Temperature	30°C[4]
Detection Wavelength	245 nm[1][6]
Run Time	Approximately 10 minutes

2. Preparation of Solutions

- Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.
- Standard Stock Solution (Drospirenone): Accurately weigh and transfer about 10 mg of Drospirenone USP Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a solution having a known concentration of about 1000 µg/mL.
- Standard Stock Solution (**Drospirenone 6-ene**): Accurately weigh and transfer about 10 mg of **Drospirenone 6-ene** Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a solution having a known concentration of about 1000 µg/mL.
- Standard Solution: Prepare a solution containing a final concentration of approximately 10 µg/mL of Drospirenone and 1 µg/mL of **Drospirenone 6-ene** by diluting the Standard Stock Solutions with the diluent.

- Sample Preparation (for drug substance): Accurately weigh and transfer about 10 mg of the Drospirenone sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 1 mL of this solution to 10 mL with the diluent to obtain a final concentration of approximately 100 µg/mL of Drospirenone.
- Sample Preparation (for tablet dosage form): Weigh and finely powder not fewer than 20 tablets.^[1] Accurately weigh a portion of the powder equivalent to about 3 mg of Drospirenone and transfer it to a 10 mL volumetric flask. Add about 7 mL of diluent and sonicate for 15 minutes to dissolve the drug.^[1] Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm nylon filter.

3. System Suitability

To ensure the chromatographic system is adequate for the intended analysis, a system suitability test must be performed. Inject the Standard Solution six times and evaluate the following parameters.

Parameter	Acceptance Criteria
Tailing Factor (for Drospirenone peak)	Not more than 2.0
Theoretical Plates (for Drospirenone peak)	Not less than 2000
Relative Standard Deviation (RSD) for peak areas (n=6)	Not more than 2.0%
Resolution between Drospirenone and Drospirenone 6-ene	Not less than 2.0

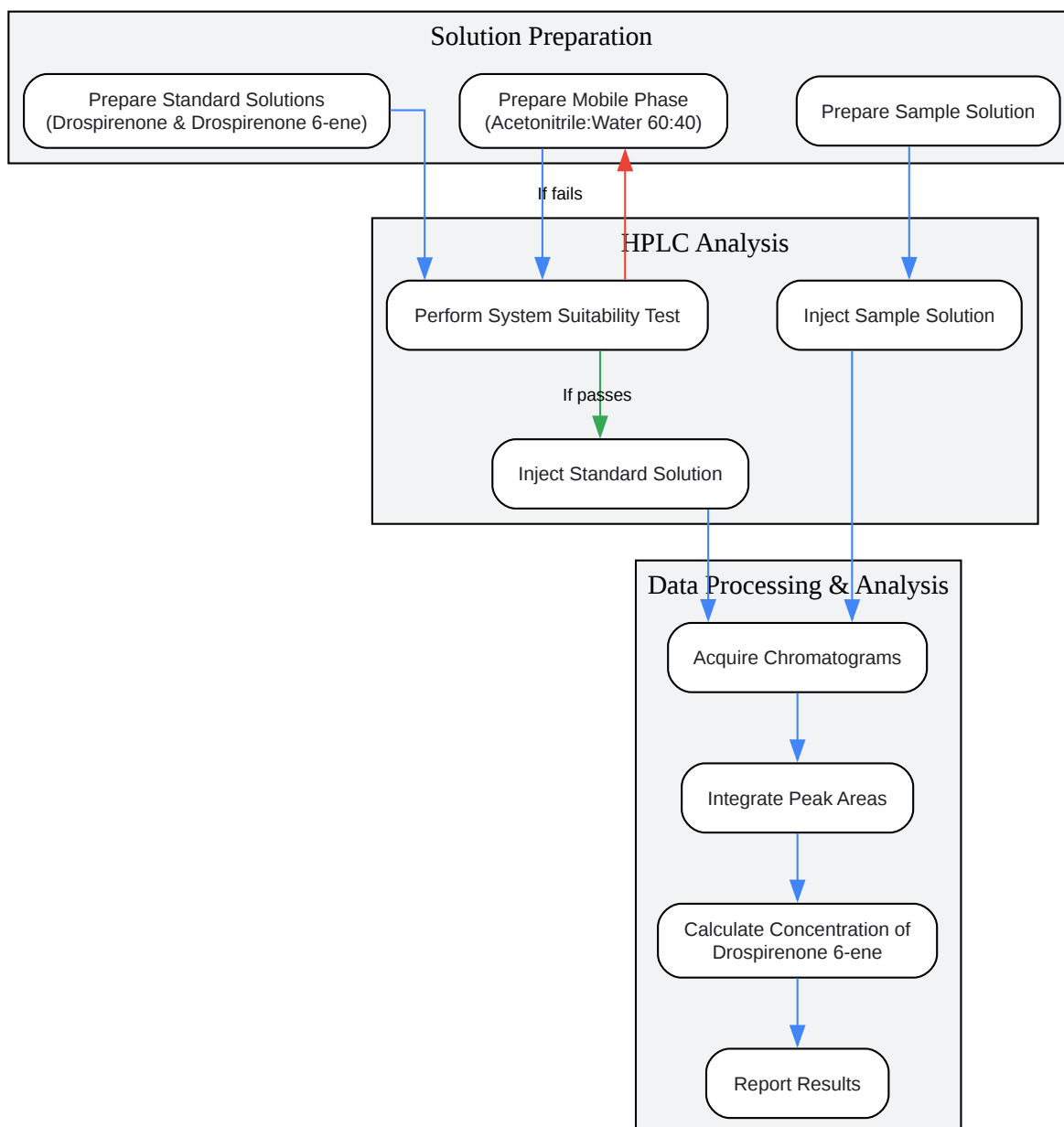
Data Presentation

The following table summarizes hypothetical quantitative data for a method validation study for the determination of **Drospirenone 6-ene**.

Parameter	Result
Linearity (Concentration Range for Drospirenone 6-ene)	0.1 - 2.0 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.03 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL
Accuracy (% Recovery at 3 levels)	98.0% - 102.0%
Precision (%RSD for repeatability, n=6)	< 2.0%
Precision (%RSD for intermediate precision)	< 2.0%

Visualization

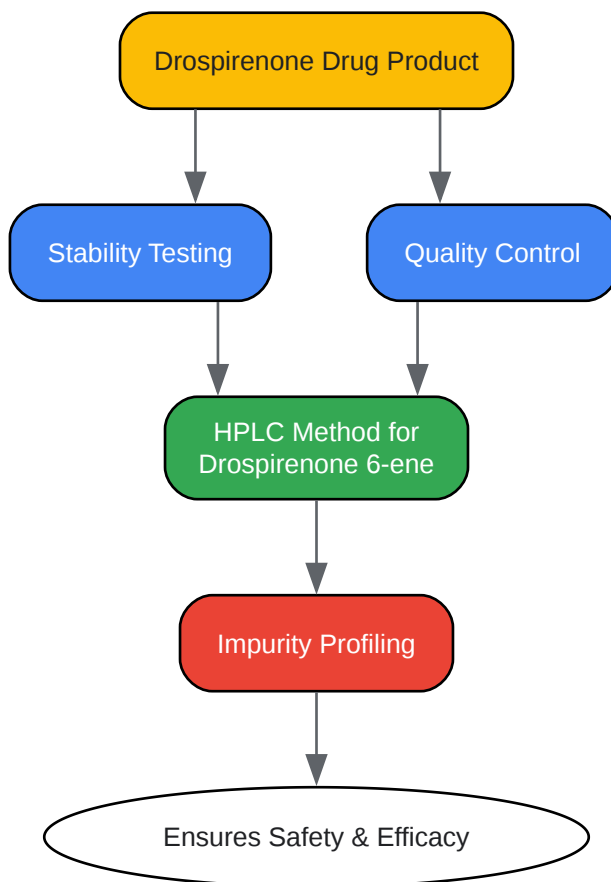
Experimental Workflow Diagram



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Caption: Workflow for the HPLC determination of **Drospirenone 6-ene**.

Logical Relationship Diagram



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Caption: Role of the HPLC method in ensuring drug product quality.

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